2,5-Di-tert-butyl-3-methylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is an organic compound classified as a derivative of benzene. It is characterized by the presence of two tert-butyl groups and a methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-3-methylbenzene-1,4-diol typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction produces tert-butylbenzene, which can then undergo further reactions to introduce the methyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as aluminum chloride is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to the diol form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones .
Scientific Research Applications
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides. This mechanism is similar to that of other antioxidants like butylated hydroxytoluene . The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar in structure and function, used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties and applications.
Uniqueness
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl and methyl groups, along with hydroxyl groups, makes it particularly effective as an antioxidant .
Properties
CAS No. |
71745-72-7 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,5-ditert-butyl-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-9-12(15(5,6)7)11(16)8-10(13(9)17)14(2,3)4/h8,16-17H,1-7H3 |
InChI Key |
FZNYTOPOPKVJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.